![molecular formula C20H23FN2O2S B4064182 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B4064182.png)
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
Overview
Description
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a useful research compound. Its molecular formula is C20H23FN2O2S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is 374.14642732 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-Fluorobenzyl)-3-Hydroxy-2-Piperidinone and related compounds have been synthesized and characterized to explore their chemical structures and potential applications in various fields of research. For instance, a synthesis method involving resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride through two reactions has been described, highlighting the compound's structural complexity and the interest in its chemical properties Duan-zhi et al., 2005.
Pharmacological Potential
The pharmacological potential of piperidine derivatives, including structures similar to the compound , has been extensively researched. Studies have shown that these compounds exhibit significant activity against various diseases and conditions. For example, a study on the antimycobacterial activity of spiro-piperidin-4-ones revealed promising results against Mycobacterium tuberculosis, indicating the therapeutic potential of these derivatives Kumar et al., 2008. Another study focused on the corrosion inhibition properties of piperidine derivatives on iron, suggesting their utility in materials science and engineering Kaya et al., 2016.
Molecular Modeling and Drug Design
Conformational analysis and molecular modeling of compounds related to 3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-Fluorobenzyl)-3-Hydroxy-2-Piperidinone have been conducted to predict their binding affinities and inhibition efficiencies, which are crucial for drug design. These studies contribute to understanding the molecular basis of the compound's interaction with biological targets, paving the way for the development of novel therapeutics Ge & Luo, 2012.
Anticancer Activity
Research into the anticancer properties of fluoro-substituted compounds, including benzo[b]pyran derivatives, has shown significant anti-lung cancer activity. This highlights the potential of structurally similar compounds, such as the one , in contributing to cancer research and the development of new oncological treatments Hammam et al., 2005.
properties
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-17-4-2-15(3-5-17)12-23-9-1-8-20(25,19(23)24)14-22-10-6-18-16(13-22)7-11-26-18/h2-5,7,11,25H,1,6,8-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVCZYNVUBIQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CN3CCC4=C(C3)C=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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